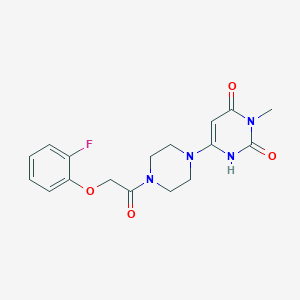
6-(4-(2-(2-fluorophenoxy)acetyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(4-(2-(2-fluorophenoxy)acetyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C17H19FN4O4 and its molecular weight is 362.361. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antagonist Activity
A series of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, including compounds structurally related to 6-(4-(2-(2-fluorophenoxy)acetyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione, have been synthesized and tested for their 5-HT2 and alpha 1 receptor antagonist activity. The central 5-HT2 receptor antagonism of certain compounds was notable, indicating potential utility in neurological or psychiatric conditions (Watanabe et al., 1992).
Antiviral and Antimicrobial Properties
Diketopiperazine derivatives, structurally akin to the compound , isolated from the marine-derived actinomycete Streptomyces sp. FXJ7.328, have shown modest to potent antiviral activity against the influenza A (H1N1) virus. This discovery underscores the potential of such compounds in developing antiviral therapeutics (Wang et al., 2013).
Luminescent Properties and Photo-induced Electron Transfer
Novel piperazine substituted naphthalimide model compounds have been synthesized, exhibiting fluorescence spectra data that highlight their potential as pH probes and in photo-induced electron transfer processes. Such properties could be valuable in developing novel sensors and in studying biological systems at the molecular level (Gan et al., 2003).
Herbicidal Activity
1-Phenyl-piperazine-2,6-diones have been prepared and displayed significant herbicidal activity. This suggests the compound's framework could contribute to the development of new agrochemicals with enhanced efficiency and selectivity (Li et al., 2005).
properties
IUPAC Name |
6-[4-[2-(2-fluorophenoxy)acetyl]piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O4/c1-20-15(23)10-14(19-17(20)25)21-6-8-22(9-7-21)16(24)11-26-13-5-3-2-4-12(13)18/h2-5,10H,6-9,11H2,1H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCASTPYWTFMCAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N2CCN(CC2)C(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

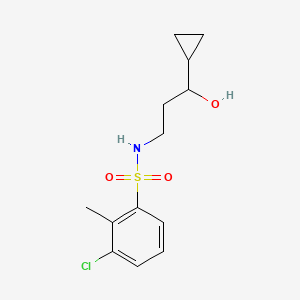
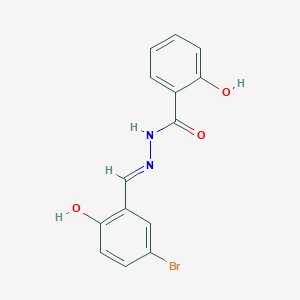
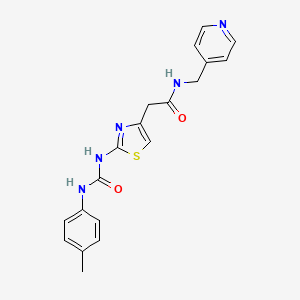
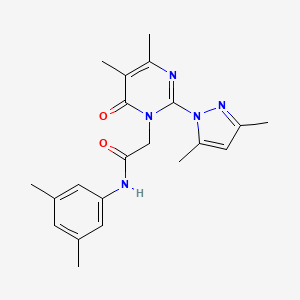
![bis(2-Isopropyl-5-methylcyclohexyl) [(2-fluorophenyl)(hydroxy)methyl]phosphonate](/img/structure/B2590449.png)
![N-(3-chlorophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2590453.png)

![4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-methyl-1,3-thiazole](/img/structure/B2590456.png)
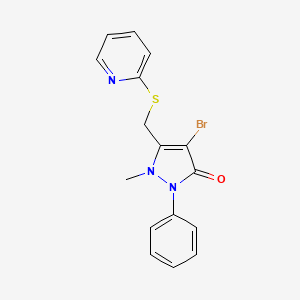
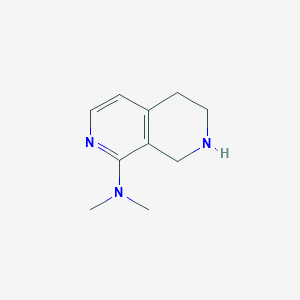
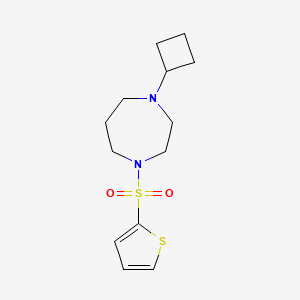

![N-(1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B2590464.png)
![5-[4-(Difluoromethoxy)phenyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2590466.png)